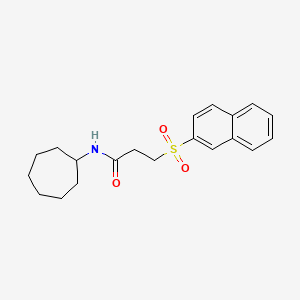![molecular formula C17H12F2N2O2S B10944376 (5Z)-5-[2-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944376.png)
(5Z)-5-[2-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure characterized by the presence of a difluoromethoxy group, a phenyl group, and a thioxodihydroimidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thioxodihydroimidazole Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions to form the thioxodihydroimidazole ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents.
Formation of the Methylene Bridge: The methylene bridge connecting the phenyl group and the thioxodihydroimidazole ring is formed through condensation reactions, often using aldehydes or ketones as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: can be compared with other similar compounds, such as:
5-{(Z)-1-[2-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
5-{(Z)-1-[2-(METHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
The uniqueness of 5-{(Z)-1-[2-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific functional groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C17H12F2N2O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H12F2N2O2S/c18-16(19)23-14-9-5-4-6-11(14)10-13-15(22)21(17(24)20-13)12-7-2-1-3-8-12/h1-10,16H,(H,20,24)/b13-10- |
InChI Key |
GGNIIMANEPVLRR-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC(F)F)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC(F)F)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B10944294.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10944301.png)
![2-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944306.png)
![9-ethyl-8-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944310.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10944315.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10944322.png)
![3-(difluoromethyl)-5-(methylsulfanyl)-N-[(E)-{5-[(2-nitrophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10944326.png)
![N,N-dicyclohexyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944335.png)


![3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10944342.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10944350.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944357.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944365.png)
